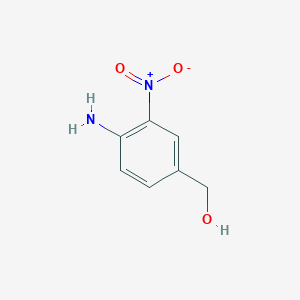

(4-Amino-3-nitrophenyl)methanol

Descripción

Contextualization of Substituted (Amino-Nitro-Phenyl)methanol Architectures

Substituted (amino-nitro-phenyl)methanol and its derivatives are part of a broader class of nitroaromatic and aminoaromatic compounds that are fundamental intermediates in organic synthesis. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of a wide array of organic molecules. These architectures are pivotal in the creation of heterocyclic compounds, which are central to medicinal chemistry and materials science. The strategic placement of the amino, nitro, and methanol (B129727) functionalities allows for selective reactions, such as diazotization of the amino group, reduction of the nitro group, and oxidation or substitution of the methanol group, leading to diverse and complex molecular structures.

Research Significance in Contemporary Organic Chemistry

The significance of (4-Amino-3-nitrophenyl)methanol in modern organic chemistry lies in its role as a versatile intermediate for the synthesis of various functional molecules. While specific research exclusively focused on this compound is not extensively documented in mainstream literature, its structural motifs are found in precursors for more complex molecules with applications in different fields. For instance, related compounds like 4-amino-3-nitrophenol (B127093) are utilized as intermediates in the production of dyes and pharmaceuticals. sigmaaldrich.com The structural similarity suggests that this compound could serve a similar role as a precursor in the synthesis of dyes, polymers, and potentially bioactive molecules. The presence of the reactive amino and nitro groups makes it a candidate for the synthesis of benzimidazoles and other fused heterocyclic systems, which are known to exhibit a wide range of biological activities.

Overview of Current Academic Research Landscape

The current academic research landscape indicates a broader interest in the applications of substituted nitroanilines and their derivatives in various fields. While direct and extensive research on this compound is limited, the existing patent literature points towards its utility in specific synthetic applications. nih.gov The synthesis of this compound itself has been described, for example, through the reaction of 4-chloro-3-nitrobenzyl alcohol with ammonia (B1221849) in methanol under pressure. This method provides a viable route to access this key intermediate.

Research on related structures, such as (4-nitrophenyl)methanol, highlights the utility of the nitrophenylmethanol core in forming hydrogen-bonded networks and its role as a reactive building block in organic reactions. nih.gov The study of such fundamental interactions and reactivities provides a basis for understanding the potential applications of this compound in materials science, particularly in the design of crystalline materials with specific properties. Furthermore, the broader field of synthesizing bioactive heterocycles often employs starting materials with similar functionalities, suggesting a potential, if not yet fully explored, role for this compound in medicinal chemistry research.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-amino-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOROYHPRNGLSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512593 | |

| Record name | (4-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63189-97-9 | |

| Record name | (4-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Nitrophenyl Methanol and Analogous Aromatic Nitro Amino Alcohols

De Novo Synthesis Approaches to the Core Structure

The assembly of the substituted benzene (B151609) ring forms the foundation of the synthesis for these compounds. Chemists employ two primary strategies: the sequential functionalization of a simple benzene derivative or the convergence of pre-functionalized building blocks.

Strategic Functionalization of Benzene Derivatives

This approach involves the stepwise introduction of substituents onto a basic benzene ring or a simple derivative. The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the existing functional groups. For instance, the synthesis of a related compound, 4-amino-3-nitrophenol (B127093), begins with p-aminophenol. google.com This starting material undergoes a three-step process:

Acetylation: The amino group of p-aminophenol is first protected by acetylation with acetic anhydride (B1165640). This is a common strategy to moderate the activating nature of the amino group and to prevent unwanted side reactions during the subsequent nitration step.

Nitration: The acetylated intermediate is then nitrated using nitric acid. The acetamido group directs the incoming nitro group to the ortho position. google.com

Hydrolysis: Finally, the acetyl group is removed by hydrolysis with sodium hydroxide (B78521) to yield the target 4-amino-3-nitrophenol. google.com

This multi-step process highlights the importance of protective group chemistry and the controlled, regioselective introduction of functional groups onto a pre-existing aromatic core. google.com The synthesis of polynitrobenzenes often serves as a key step in creating various functional compounds like dyes and medicines. nih.gov

Convergent Synthesis from Pre-functionalized Synthons

A specific example is the synthesis of (4-amino-3-nitrophenyl)methanol starting from 4-chloro-3-nitrobenzyl alcohol. prepchem.com In this method, the amino group is introduced in a single step via a nucleophilic aromatic substitution reaction. The process involves heating 4-chloro-3-nitrobenzyl alcohol with liquid ammonia (B1221849) in methanol (B129727) within a sealed autoclave. prepchem.com The ammonia displaces the chlorine atom, which is activated by the electron-withdrawing nitro group at the ortho position, to yield the final product. prepchem.com This approach efficiently assembles the target molecule by joining a key functional group (the amine) to a synthon that already contains the other required functionalities.

Introduction and Interconversion of Peripheral Functional Groups

The precise placement and nature of the amino, nitro, and hydroxymethyl groups are crucial for the identity of the final molecule. This section details the specific chemical transformations used to install these groups.

Regioselective Nitration Strategies

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry, typically achieved through electrophilic aromatic substitution. numberanalytics.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

Activating and Deactivating Effects: Amino groups are strongly activating and direct incoming electrophiles to the ortho and para positions. scispace.com Conversely, nitro groups are strongly deactivating and direct incoming groups to the meta position. scispace.com This directing influence is a key consideration in multi-step syntheses.

Nitrating Agents: A mixture of nitric acid and sulfuric acid is the most common nitrating agent. numberanalytics.com However, for sensitive substrates or to achieve specific regioselectivity, alternative reagents are employed. For example, tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (TBAN-TFAA) has been used for exclusive nitration at specific positions in complex heterocyclic systems. nih.gov For N-alkyl anilines, tert-butyl nitrite (B80452) has been shown to be an effective reagent for regioselective ring nitration. researchgate.net

The following table summarizes common nitrating agents and their applications.

| Nitrating Agent | Substrate Example | Key Features |

| Nitric Acid / Sulfuric Acid | Benzene, Toluene | Standard, strong nitrating conditions. numberanalytics.com |

| Tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) | Azatricyclic systems | Provides high regioselectivity under milder conditions. nih.gov |

| tert-Butyl Nitrite | N-Alkyl Anilines | Efficient for regioselective nitration of specific aniline (B41778) derivatives. researchgate.net |

Amination Pathways for Aromatic Systems

The introduction of an amino group can be accomplished through various methods, most commonly by the reduction of a nitro group or through nucleophilic substitution.

Reduction of Nitroarenes: The conversion of an aromatic nitro group to an amine is a widely used synthetic transformation. acs.org This reduction can be achieved using a variety of reagents and conditions, offering a high degree of functional group tolerance. acs.org Common methods include catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni), metal-hydride reductions, and dissolving metal reductions. acs.org Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent, can effectively reduce nitroarenes to amines when used in the presence of a transition metal complex like Ni(PPh₃)₄. jsynthchem.com

Nucleophilic Aromatic Substitution (SNAr): As described previously, an amino group can be installed by displacing a leaving group (such as a halide) from an activated aromatic ring. prepchem.com The synthesis of this compound from 4-chloro-3-nitrobenzyl alcohol with ammonia is a prime example of this pathway. prepchem.com The reaction's success hinges on the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to the leaving group.

Formation of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) can be introduced onto the aromatic ring through several synthetic routes.

Reduction of a Carboxylic Acid or Ester: A common method is the reduction of a corresponding benzoic acid or benzoate (B1203000) ester. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce carboxylic acids and their derivatives directly to primary alcohols.

Reduction of an Aldehyde: If a benzaldehyde (B42025) derivative is available, it can be readily reduced to the benzyl (B1604629) alcohol using milder reducing agents such as sodium borohydride (NaBH₄). This method is often preferred when other sensitive functional groups are present in the molecule.

Biocatalytic Approaches: Modern synthetic chemistry increasingly utilizes enzymes for specific transformations. For instance, ketoreductases are used in the stereoselective reduction of keto-esters to produce chiral hydroxy-esters, which are valuable intermediates in the synthesis of pharmaceuticals. mdpi.com While not directly documented for this compound, such biocatalytic reductions represent a powerful and environmentally benign strategy for forming chiral alcohol moieties.

Catalyst Systems in Synthetic Transformations

The synthesis of aromatic nitro-amino alcohols, including this compound, heavily relies on catalytic processes to achieve high selectivity and yield. The reduction of a nitro group to an amine is a critical step that can be influenced by the choice of catalyst. Both homogeneous and heterogeneous systems offer distinct advantages in these transformations.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are prized for their high activity and selectivity at mild reaction conditions. In the context of synthesizing aromatic amines from nitro compounds, several metal complexes have proven effective.

Rhodium(I) complexes, such as cis-Rh(CO)2(amine)2, have been successfully employed for the selective reduction of the nitro group in compounds like 4-nitrobenzoic acid to form 4-aminobenzoic acid. researchgate.net These catalysts demonstrate high chemoselectivity, leaving other functional groups like carboxylic acids intact. researchgate.net The reaction proceeds under a carbon monoxide atmosphere, and the nature of the amine ligand coordinated to the rhodium center can influence the catalytic activity. researchgate.net

Iron, an abundant and less toxic metal, has also emerged as a key element in homogeneous catalysis for nitroarene reduction. Well-defined iron-based catalyst systems can utilize formic acid as a reducing agent to convert a wide array of nitroarenes into their corresponding anilines in good to excellent yields under mild, base-free conditions. organic-chemistry.orgacs.org

Furthermore, chiral ruthenium catalysts have been developed for the asymmetric synthesis of β-amino alcohols through intramolecular nitrene insertion, yielding precursors to these valuable molecules with high enantioselectivity. sciengine.com While not a direct reduction, this highlights the power of homogeneous catalysis in creating complex, chiral amino alcohols. sciengine.com

Table 1: Examples of Homogeneous Catalyst Systems

| Catalyst System | Substrate Example | Product Example | Key Features |

|---|---|---|---|

| cis-Rh(CO)2(3,5-lutidine)2 | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | High chemoselectivity for the nitro group. researchgate.net |

| Iron-based complex with formic acid | Nitroarenes | Anilines | Base-free transfer hydrogenation; uses an abundant metal. organic-chemistry.orgacs.org |

| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Chiral oxazolidin-2-ones | Asymmetric synthesis of β-amino alcohol precursors. sciengine.com |

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of aromatic amino alcohols, these catalysts play a crucial role, particularly in hydrogenation reactions.

Palladium on carbon (Pd/C) is a quintessential heterogeneous catalyst for the reduction of nitroarenes. It is effective in transfer hydrogenation reactions, where a molecule like methanol or formic acid serves as the hydrogen source, to produce anilines which can then react further to form amino alcohols. acs.org This method avoids the need for high-pressure hydrogen gas and allows for easy recovery of the catalyst through filtration. acs.org

Noble metals like platinum, often supported on materials such as cobalt-aluminum layered double hydroxides (Co-Al LDH), have shown superior catalytic activity and stability in the reduction of nitrophenols. mdpi.com These catalysts can be recycled multiple times with minimal loss of activity. mdpi.com Similarly, gold nanoparticles supported on silica (B1680970) have been used for reductive aminations using formic acid as a hydrogen source. nih.gov

Beyond noble metals, nickel-based heterogeneous catalysts are gaining attention. Nickel nanoparticles supported on aluminum oxide (Al2O3) have been shown to effectively catalyze the synthesis of primary amines from alcohols and ammonia without requiring an external hydrogen source. acs.org The activity of such catalysts depends on the metallic state of the nickel and the acid-base properties of the support material. acs.org

Table 2: Examples of Heterogeneous Catalyst Systems

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Transfer Hydrogenation / Reductive Amination | Widely used; catalyst is easily recovered; avoids intermediate separation. acs.orgnih.gov |

| Platinum on Co-Al LDH | Catalytic Reduction | High catalytic activity and stability; recyclable. mdpi.com |

| Gold on Silica (Au/SiO₂) | Reductive Amination | Uses formic acid as a hydrogen source. nih.gov |

| Nickel on Alumina (Ni/Al₂O₃) | Amination of Alcohols | Noble-metal-free; catalyst is recoverable and reusable. acs.org |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free Reactions

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies purification processes. Several methods for the reduction of aromatic nitro compounds have been developed to operate under solvent-free conditions.

One effective approach involves using reagents supported on mineral oxides, such as hydrazine (B178648) hydrate (B1144303) on alumina, often in the presence of an iron salt. researchgate.net This reaction can be significantly accelerated by microwave irradiation, leading to short reaction times, milder conditions, and an easier work-up. researchgate.net

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding), represents another frontier in solvent-free synthesis. acs.org The zinc-mediated Béchamp reduction of nitroarenes is an example of a mechanochemical method that offers a greener alternative to traditional solvent-based processes. acs.org Additionally, catalysts like zinc oxide (ZnO) have been shown to promote the synthesis of other types of alcohols under solvent-free conditions, highlighting a broader trend. researchgate.net

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com

Catalytic hydrogenation is a prime example of a reaction with high atom economy. jocpr.com In the synthesis of an aromatic amine from a nitroarene using H₂, the only byproduct is water, leading to a theoretical atom economy approaching 100%. This contrasts sharply with older stoichiometric reductions, such as the Béchamp reduction using iron and acid, which generate large amounts of iron oxide sludge and have a poor atom economy of around 35%. rsc.org

Chemical Transformations and Reactivity Profiling of 4 Amino 3 Nitrophenyl Methanol

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while simultaneously making it susceptible to nucleophilic attack. However, the most synthetically useful transformations of this functional group involve its reduction.

Selective Reduction to the Amino Group

The conversion of the nitro group in (4-amino-3-nitrophenyl)methanol to a second amino group yields (3,4-diaminophenyl)methanol, a valuable building block in medicinal chemistry and material science. Achieving this transformation with high selectivity in the presence of the existing amino and hydroxyl groups requires careful selection of reagents and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. scispace.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often utilizing molecular hydrogen (H₂) as the reductant. commonorganicchemistry.com This method is generally clean and produces high yields of the corresponding amine. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen atmosphere. researchgate.netresearchgate.net The choice of solvent can influence the reaction rate and selectivity. researchgate.net

The general process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. While highly effective, a potential drawback of catalytic hydrogenation with Pd/C is its propensity to reduce other functional groups. commonorganicchemistry.com However, in the case of this compound, the amino and alcohol functionalities are generally stable under these conditions.

Table 1: Catalytic Hydrogenation of Nitroarenes using Pd/C

| Substrate | Catalyst | Reductant | Solvent | Conditions | Product | Yield | Reference |

| Nitroarenes | Pd/C | H₂ | Methanol/Isopropanol | - | Aryl amines | - | researchgate.net |

| Nitrobenzene | Pd/C | H₂ | Methanol | - | Aniline (B41778) | - | researchgate.net |

| Benzyl (B1604629) propenoate | 5% Pd/C | H₂ | Methanol | - | Propanoic acid | - | researchgate.net |

| 4-Nitrophenol | Pd/C | H₂ | - | - | 4-Aminophenol | - | rsc.org |

Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative to using pressurized hydrogen gas. nih.gov This technique utilizes a hydrogen donor molecule in the presence of a metal catalyst, such as Pd/C. nih.govnih.gov Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and hydrazine (B178648). nih.govresearchgate.netmdpi.com

Transfer hydrogenation with ammonium formate and Pd/C has been shown to be a simple, facile, and clean approach for the synthesis of substituted anilines, tolerating a variety of functional groups. mdpi.com Methanol can also serve as a hydrogen source for the transfer hydrogenation of nitroarenes catalyzed by Pd/C. nih.govresearchgate.net This method is advantageous due to the ease of catalyst recovery and the absence of a need for intermediate separation. nih.gov Iron-based catalyst systems have also been developed for the transfer hydrogenation of nitroarenes using formic acid as the reducing agent, offering a more sustainable alternative to noble metal catalysts. organic-chemistry.org

Table 2: Transfer Hydrogenation of Nitroarenes

| Substrate | Catalyst | Hydrogen Donor | Solvent | Conditions | Product | Yield | Reference |

| Nitroarenes | Pd/C | Ammonium formate | - | - | Aryl amines | High | nih.gov |

| Nitroarenes | Pd@Fe₃O₄ | THDB | Water | 80 °C | Anilines | - | nih.gov |

| Nitroarenes | Fe(BF₄)₂·6H₂O/PP₃ | Formic acid | - | Mild | Anilines | up to 95% | organic-chemistry.org |

| Nitroarenes | Pd/C | Methanol | - | 130 °C | β-Amino alcohols | - | nih.gov |

The use of non-noble metals like iron, nickel, and copper provides a more cost-effective and environmentally friendly approach to nitro group reduction. nih.govacs.org Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and mild method for reducing nitro groups to amines, often with high chemoselectivity. commonorganicchemistry.comresearchgate.netacsgcipr.org This method, known as the Béchamp reduction, is tolerant of many other reducible functional groups. researchgate.netacsgcipr.org

Similarly, zinc metal in acidic media can also be employed for this transformation. commonorganicchemistry.comacsgcipr.org Raney nickel is another effective catalyst for nitro group reduction, particularly useful for substrates where dehalogenation is a concern with Pd/C. commonorganicchemistry.com These methods are advantageous due to the low cost and abundance of the metals. organic-chemistry.org

Table 3: Reduction of Nitroarenes with Non-Noble Metals

| Substrate | Reagent | Conditions | Product | Reference |

| Aryl nitro compounds | Iron powder/dilute acid | - | Aryl amines | scispace.com |

| Nitro groups | Iron (Fe)/acidic conditions | Mild | Amines | commonorganicchemistry.com |

| Nitro groups | Zinc (Zn)/acidic conditions | Mild | Amines | commonorganicchemistry.com |

| Nitro groups | Raney nickel | - | Amines | commonorganicchemistry.com |

Hydride reagents offer an alternative pathway for the reduction of nitroarenes. Sodium borohydride (B1222165) (NaBH₄) itself is generally not effective for the reduction of nitro groups. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal catalysts. jsynthchem.comutrgv.edu For instance, systems like NaBH₄/Ni(PPh₃)₄ have been used to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and safe reducing agent capable of converting aromatic nitro compounds to anilines. organic-chemistry.org This reagent is particularly useful when other reduction methods, such as catalytic hydrogenation or the use of strong acids, are not compatible with other functional groups present in the molecule. commonorganicchemistry.com

Table 4: Reduction of Nitroarenes with Hydride Reagents

| Substrate | Reagent | Catalyst/Additive | Solvent | Product | Reference |

| Nitroaromatic compounds | NaBH₄ | Transition Metal Sulfides | Ethanol | Aryl amines | utrgv.edu |

| Aromatic nitro compounds | Sodium dithionite (Na₂S₂O₄) | - | - | Anilines | organic-chemistry.org |

| Nitroaromatic compounds | NaBH₄ | Ni(PPh₃)₄ | Ethanol | Amines | jsynthchem.com |

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds. wikipedia.org While typically used to convert carbonyls to amines, related pathways can be envisioned for the N-methylation of the newly formed amine from the reduction of the nitro group. In a tandem reaction, after the initial reduction of the nitro group to a primary amine, the resulting diamine could potentially undergo N-methylation.

This transformation can be achieved using a C1 source, such as formic acid, in the presence of a suitable catalyst and reducing agent. organic-chemistry.org For example, a copper-catalyzed protocol for the reductive methylation of amines utilizes formic acid as the C1 source and phenylsilane (B129415) as the reductant. organic-chemistry.org Another approach involves the use of borane-trimethylamine as a reducing agent for the selective methylation of amines with carbon dioxide. organic-chemistry.org These methods provide a direct route to N-methylated anilines, which are important intermediates in various fields.

Reactions Involving Nitrogen Atom Functionalization

The nitrogen atoms in this compound, present in the amino and nitro groups, offer sites for various functionalization reactions. While the nitro group is generally unreactive under mild conditions, the amino group readily undergoes reactions such as acylation and alkylation.

Acylation of the amino group can be achieved using various acylating agents. For instance, the acylation of structurally similar 2,4-diaminoanisole (B165692) can be performed with agents like acetic anhydride (B1165640) or benzoyl chloride. google.com These reactions typically proceed by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reaction of 3-amino-4-methoxyacetanilide with acylating agents to form acylanilides highlights the reactivity of an amino group on a substituted benzene (B151609) ring. google.com

Alkylation of the amino group can also be performed, though regioselectivity between N-alkylation and O-alkylation of the hydroxymethyl group can be a challenge. In related systems, such as the alkylation of 2-pyridone derivatives, the choice of solvent and counter-ion can influence the site of alkylation. For example, alkylation of the silver salt in benzene has been shown to favor O-alkylation, whereas the use of an alkali salt in DMF predominantly leads to N-alkylation. nih.gov

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality, the hydroxymethyl group, is susceptible to a range of transformations, including oxidation, etherification, esterification, and amination.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to form the corresponding carbonyl derivatives, namely 4-amino-3-nitrobenzaldehyde (B1281796) and 4-amino-3-nitrobenzoic acid. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Mild oxidation can selectively convert the hydroxymethyl group to an aldehyde. A variety of reagents are available for this transformation, including Dess-Martin periodinane and 2-iodoxybenzenesulfonic acid. wikipedia.orgorganic-chemistry.org Copper-catalyzed aerobic oxidation, using a system like CuI/DMAP/TEMPO, has been shown to be effective for the chemoselective oxidation of benzyl alcohols, even in the presence of sensitive amino groups, to yield aldehydes in high yields under mild conditions. researchgate.net For example, the oxidation of (2-aminophenyl)methanol can be achieved with this system. researchgate.net

Stronger oxidizing agents or more vigorous conditions will lead to the formation of the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic solution are commonly used for the oxidation of primary alcohols to carboxylic acids. wikipedia.orglibretexts.org The reaction with potassium dichromate(VI) typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Product | Reagent(s) | Reaction Type |

| 4-Amino-3-nitrobenzaldehyde | Dess-Martin periodinane, CuI/TEMPO | Selective Oxidation |

| 4-Amino-3-nitrobenzoic acid | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Complete Oxidation |

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification to yield the corresponding ethers and esters.

Etherification, or O-alkylation, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. In a study on a related tetrahydrobenzo[c] nih.govmasterorganicchemistry.comnaphthyrin-5(6H)-one system, treatment with various bases such as NaH, CaH₂, LiHMDS, nBuLi, and K₂CO₃ followed by reaction with an alkyl bromide resulted exclusively in the O-alkylated product. nih.gov Specifically, using K₂CO₃ in DMF at 80 °C provided good yields. nih.gov

Esterification can be accomplished through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For example, a related compound, 4-amino-3-nitrobenzoic acid, can be converted to its methyl ester by refluxing with thionyl chloride in methanol. This suggests that the reverse reaction, the esterification of the hydroxymethyl group of this compound, would proceed readily with an appropriate acylating agent.

O-Amination Reactions

The conversion of the hydroxymethyl group to an amino group, effectively an amination of the alcohol, can be achieved through various catalytic methods. These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes reductive amination with an amine.

Several catalytic systems have been developed for the direct amination of benzyl alcohols. These include iron-catalyzed acs.org, cobalt-catalyzed rsc.org, and metal-free tripentafluorophenylborane-catalyzed systems. google.com For instance, a cobalt(II)-bidentate complex has been shown to catalyze the amination of various benzyl alcohols with anilines under solventless conditions at 120 °C. rsc.org Another approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) and Et₃N in hexafluoroisopropanol (HFIP), which can convert benzylic alcohols into anilines. nih.gov

Reactivity of the Aromatic Amino Group

The aromatic amino group in this compound is a key site for reactivity, particularly in condensation reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds to Form Hemiaminals and Schiff Bases

The primary aromatic amino group readily reacts with aldehydes and ketones to form hemiaminals, which are often unstable intermediates that can dehydrate to form stable Schiff bases (imines). wikipedia.orgisca.in

The subsequent acid-catalyzed dehydration of the hemiaminal leads to the formation of the C=N double bond characteristic of a Schiff base. isca.in The synthesis of Schiff bases from various substituted anilines and aldehydes is a well-established reaction. For example, Schiff bases have been synthesized from 3-amino- and 4-amino-1,2,4-triazoles and various aromatic aldehydes. nih.gov Similarly, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with haloanilines to form the corresponding Schiff bases. researchgate.net The reaction of m-nitroaniline with benzaldehyde (B42025) in the presence of a few drops of NaOH solution upon refluxing yields the corresponding Schiff base. isca.in This indicates that the amino group of this compound would readily condense with a variety of carbonyl compounds under appropriate conditions to form the respective hemiaminal and Schiff base derivatives.

Table 2: Condensation Reaction of the Aromatic Amino Group

| Reactant | Intermediate | Product |

| Aldehyde/Ketone | Hemiaminal | Schiff Base (Imine) |

N-Functionalization (e.g., Alkylation, Acylation)

The primary amino group of this compound is a key site for synthetic modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation. These transformations are fundamental in altering the molecule's properties for applications in materials science and as a synthetic intermediate.

N-Alkylation: The introduction of alkyl groups onto the amino moiety can be achieved through several methods. Catalytic approaches using transition metals like Ruthenium and Iridium are prominent for the N-alkylation of aromatic amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org This environmentally benign method often utilizes a commercially available catalyst and generates water as the sole byproduct. nih.govacs.org For instance, various anilines can be effectively alkylated with a range of primary alcohols, including methanol, under mild conditions. nih.gov

For amino alcohols like the title compound, selective mono-alkylation can be challenging due to the potential for overalkylation. organic-chemistry.org A specialized method to achieve selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This strategy protects the amine and allows for controlled reaction with an alkyl halide to yield the mono-alkylated product after hydrolysis. organic-chemistry.org

N-Acylation: The acylation of the amino group in this compound is a common transformation. Standard acylation procedures using acyl chlorides or anhydrides in the presence of a base can be employed. However, for amino alcohols, selective N-acylation over O-acylation of the hydroxyl group is crucial. A method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride. googleapis.com This intermediate then reacts preferentially with the amino group to form the corresponding N-acyl amino alcohol. googleapis.com This technique has been successfully applied to compounds like D-(−)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol, a structurally related amino alcohol. googleapis.com Catalyst- and solvent-free conditions for acetylation using acetic anhydride have also been reported for various alcohols, phenols, and amines, offering a green chemistry approach. researchgate.net

Diazo Coupling Reactions

The primary aromatic amino group in this compound allows it to undergo diazotization, followed by an azo coupling reaction to form highly colored azo compounds. This two-step process is a cornerstone of dye chemistry.

First, the amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net The resulting diazonium salt, (4-(hydroxymethyl)-2-nitrophenyl)diazonium chloride, is generally unstable and is used immediately in the subsequent step. organic-chemistry.orgdoubtnut.com The presence of electron-withdrawing groups, such as the nitro group on the ring, can affect the stability and reactivity of the diazonium salt. google.com

In the second step, the electrophilic diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or an aromatic amine. researchgate.netgoogle.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. For example, coupling with an alkaline solution of a phenol, such as naphthalen-2-ol, would result in the formation of a vivid azo dye. doubtnut.com The position of the coupling on the partner molecule is directed by the activating groups present on its ring.

The general mechanism is outlined below:

Diazotization: this compound + NaNO₂ + 2HCl → (4-(Hydroxymethyl)-2-nitrophenyl)diazonium chloride + NaCl + 2H₂O

Azo Coupling: (4-(Hydroxymethyl)-2-nitrophenyl)diazonium chloride + Coupling Agent → Azo Dye + HCl

This reactivity is fundamental for synthesizing azo dyes that incorporate the 4-(hydroxymethyl)-2-nitrophenyl scaffold.

Collective Reactivity of the Aromatic Core

The reactivity of the benzene ring in this compound is dictated by the electronic interplay of its three substituents: the amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the aromatic ring. youtube.comyoutube.com The position of this attack is determined by the directing effects of the existing substituents.

Amino group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance. youtube.com

Hydroxymethyl group (-CH₂OH): A weakly deactivating, ortho-, para-directing group.

The positions on the ring relative to the substituents are:

C5: ortho to the -NH₂ group and meta to the -CH₂OH group.

C6: ortho to the -CH₂OH group and meta to the -NH₂ group.

C2: ortho to both the -NH₂ and -NO₂ groups.

Given these competing effects, predicting the outcome of an EAS reaction is complex. The powerful activating effect of the amino group is the dominant factor. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group, which is C5. The C2 position is strongly deactivated by the adjacent nitro group and sterically hindered. The C6 position is less activated than C5. Thus, nitration, halogenation, or sulfonation would be expected to yield predominantly the 5-substituted product. However, under strongly acidic conditions as required for nitration or sulfonation, the amino group will be protonated to form -NH₃⁺, which is a strongly deactivating, meta-directing group. In this scenario, the directing influence would shift, making the reaction much more difficult and potentially altering the substitution pattern.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings generally resist nucleophilic attack, but the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SₙAr). wikipedia.org The nitro group on this compound strongly activates the ring for such reactions. wikipedia.orgmasterorganicchemistry.com

The SₙAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing feature. wikipedia.orgyoutube.com In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

For SₙAr to occur, a good leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the activating nitro group. wikipedia.orgmasterorganicchemistry.com While this compound itself does not possess a leaving group, its synthesis often starts from a precursor that demonstrates this reactivity. For example, this compound can be synthesized from 4-chloro-3-nitrobenzyl alcohol by reaction with ammonia (B1221849). prepchem.com In this reaction, the chloride ion at C4 is the leaving group, and ammonia is the nucleophile. The nitro group at C3 is ortho to the site of substitution, providing the necessary activation for the attack. prepchem.com This reaction underscores the susceptibility of the C4 position in the 4-amino-3-nitrophenyl scaffold to nucleophilic attack when a suitable leaving group is present.

Ring-Opening or Ring-Expansion Reactions (if applicable)

While common for this specific compound, highly electron-deficient aromatic rings can undergo ring-opening reactions under the influence of strong nucleophiles. These reactions, often termed nucleophilic-type ring transformations, require a substrate with significant electron deficiency and the presence of a good leaving group within the ring's partial structure. nih.gov For instance, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient heterocycle, readily undergoes ring transformation upon treatment with various nucleophiles. nih.gov The reaction is initiated by nucleophilic addition to the ring, followed by cleavage of C-C bonds. nih.gov

Given the presence of the strongly electron-withdrawing nitro group, it is plausible that under forcing conditions with potent nucleophiles, the aromatic core of this compound or its derivatives could be susceptible to ring-opening pathways, similar to the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in some nitrogen-containing heterocycles. nih.gov However, specific examples of ring-opening or ring-expansion reactions for this compound are not prominently documented in the literature, suggesting such transformations are not typical under standard synthetic conditions.

Mechanistic Investigations and Theoretical Studies

Mechanistic Pathways of Nitro Group Reduction

The reduction of the nitro group in aromatic compounds like (4-Amino-3-nitrophenyl)methanol is a fundamental transformation that can proceed through multiple pathways. The mechanism was first modeled by Haber in 1898 based on electrochemical experiments, and this model still provides the foundation for understanding these reactions. acs.org The process is complex, involving multiple stages and the transfer of six electrons to convert the nitro group (–NO₂) into an amino group (–NH₂). nih.gov

The reduction of an aromatic nitro group to an aniline (B41778) derivative can occur via two primary competing pathways: the direct route and the condensation route. acs.org

The Direct Route: In this pathway, the nitro group undergoes a stepwise reduction on the catalyst surface. The nitro group is first reduced to a nitroso (–NO) intermediate, which is then further reduced to a hydroxylamine (B1172632) (–NHOH) species. acs.orgnih.gov The final step is the reduction of the hydroxylamine to the corresponding amine (–NH₂). acs.org Studies on gold-titanium dioxide (Au/TiO₂) catalysts have shown that during the reaction, the concentration of the nitrosobenzene (B162901) intermediate decreases while the concentrations of phenylhydroxylamine and the final aniline product gradually increase, supporting this stepwise reduction sequence. capes.gov.br

The Condensation Route: This alternative pathway becomes significant under certain conditions. It involves the reaction between two different intermediates: the nitroso compound and the N-arylhydroxylamine. acs.org These two species condense to form an azoxy intermediate (–N=N⁺(O⁻)–). This azoxy compound is then sequentially reduced to an azo (–N=N–) compound, a hydrazo (–NH-NH–) compound, and finally cleaves to form two molecules of the aniline product. acs.org The condensation route is particularly favored in alkaline environments, where hydroxide (B78521) ions can catalyze the reaction between the nitroso intermediate and the aniline product to form azobenzene, which then enters the reduction cascade. nih.gov

The outcome and efficiency of nitro group reduction are critically dependent on the reaction conditions and the nature of the catalyst. nih.gov Factors such as the choice of catalyst, reducing agent, solvent, and temperature all play a significant role. acs.orgnih.gov

Catalyst Surfaces: Heterogeneous catalytic reactions are complex because the catalyst surface is intimately involved in the reaction mechanism. nih.gov For the reduction to occur, both the nitroaromatic compound and the reducing agent (or hydrogen source) must be adsorbed onto the surface of the catalyst. capes.gov.br The catalyst facilitates the transfer of electrons from the reducing agent to the nitro compound. capes.gov.br The rate of this electron transfer is strongly influenced by the surface potential of the catalyst; metal nanoparticles with a higher surface potential can support a stronger electron flow, thus accelerating the reaction. capes.gov.br Different metal catalysts exhibit varying levels of activity. For instance, in the reduction of substituted nitroarenes, a CoMn₀.₂Fe₀.₈O₄ catalyst was found to be two to three times more active than a CoCu₀.₂Fe₀.₈O₄ catalyst. acs.org Similarly, copper-ferrite has been shown to have higher activity than nickel-ferrite or zinc-ferrite for the reduction of nitrophenols. acs.org

Reaction Conditions: A wide variety of reducing agents can be used, and their choice impacts the reaction's selectivity.

Catalytic Hydrogenation: This is a common method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). acs.org However, these conditions can also reduce other functional groups. acs.org

Transfer Hydrogenation: This method uses hydrogen donors like ammonium (B1175870) formate (B1220265). It has been shown to be effective for a broad scope of nitro compounds, tolerating functionalities like amides, ureas, and various protecting groups.

Metal Reductants: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media provide mild and often more chemoselective reduction, leaving other reducible groups like carbonyls and esters intact. acs.orgwikipedia.org

Other Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, but its power is significantly enhanced in the presence of transition metal catalysts. acs.orgrsc.org Alcohols, especially in the presence of a base, can also serve as reducing agents, though this can lead to corrosion and the formation of large quantities of salt byproducts. acs.org

The choice of solvent and pH can also direct the reaction pathway, for example, by favoring the condensation route in alkaline conditions. nih.gov

Photochemical and Photophysical Reaction Mechanisms

Beyond ground-state reduction, this compound and related structures can undergo transformations initiated by the absorption of light. These photochemical processes often involve highly reactive intermediates like nitrenes and nitrenium ions.

Aryl nitrenes are highly reactive intermediates that can be generated from corresponding aryl azide (B81097) precursors. researchgate.netnih.gov The process typically involves the photolysis (using UV light) or thermolysis of an organic azide. nih.gov This reaction is synthetically useful as it expels a molecule of dinitrogen (N₂), which is a very stable and inert byproduct. nih.gov

Upon irradiation, the azide absorbs a photon, leading to an electronically excited state that readily decomposes, cleaving the N–N₂ bond to form the aryl nitrene. These nitrenes are isoelectronic with carbenes and typically possess a triplet ground state, making them highly reactive. However, their high reactivity can be a drawback, as phenyl nitrenes have a strong tendency to undergo rearrangement reactions or form polymeric tars in solution. researchgate.netnih.gov Despite this instability, their generation is a key step for initiating further reactions, such as the synthesis of aziridine (B145994) rings, which are important structural motifs in natural products. researchgate.net

Nitrenium ions (R₂N⁺) are another class of reactive intermediates relevant to the chemistry of amino-nitro aromatics. They are divalent nitrogen species with a positive charge and a lone pair of electrons, and are isoelectronic with carbenes. Aryl nitrenium ions are typically generated through the heterolysis of a nitrogen-substituent bond (N–X, where X can be another nitrogen, oxygen, or a halogen).

Relevant formation pathways include:

Activation of aryl azides with Brønsted or Lewis acids.

Protonation of a singlet nitrene intermediate in acidic aqueous solutions. acs.orgresearchgate.net

In vivo, they can be generated from the oxidation of arylamines.

Most aryl nitrenium ions have a singlet ground state, in contrast to the parent nitrenium ion (NH₂⁺), which has a triplet ground state. They are electrophilic and can participate in reactions such as electrophilic aromatic substitution. The stability and reactivity of an arylnitrenium ion are influenced by substituents on the aromatic ring. Electron-donating groups can help delocalize the positive charge onto the ring, increasing the ion's stability. In solution, these ions can have lifetimes of a microsecond or longer, allowing them to react with surrounding molecules.

The protonation state of molecules containing both amino and nitro groups, and their reactive intermediates, is highly dependent on the solution environment. The acid-base properties of arylnitrenium ions, in particular, have been a subject of detailed study.

Arylnitrenium ions (ArNH⁺) are generally weak bases in water. acs.orgresearchgate.net However, they can be protonated in acidic solutions to form an aniline dication ((ArNH₂) ²⁺). acs.orgresearchgate.net This establishes an equilibrium in solution between the singlet nitrene, the nitrenium ion, and the dication: ¹ArN ⇄ ¹ArNH⁺ ⇄ (ArNH₂) ²⁺. acs.orgresearchgate.net The pKa for the deprotonation of the 4-biphenylylnitrenium ion to its corresponding singlet nitrene was determined to be 16 (in 20% acetonitrile), indicating that the singlet nitrene is a strong base in this medium. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate details of chemical structures and reactions. For this compound, these methods provide a framework for understanding its properties and predicting its behavior in chemical transformations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices.

For aromatic compounds containing both electron-donating (amino) and electron-withdrawing (nitro) groups, DFT calculations are particularly insightful. The positions of these substituents on the benzene (B151609) ring in this compound create a unique electronic environment. The amino group at position 4 and the nitro group at position 3 have opposing effects on the electron density of the aromatic ring. The amino group tends to increase electron density, especially at the ortho and para positions relative to it, while the nitro group strongly withdraws electron density.

Theoretical studies on similar nitroaromatic compounds have shown that the nitro group significantly influences the electronic properties and reactivity. For instance, the presence of a nitro group generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to nucleophilic attack. Conversely, the amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO), indicating a higher propensity for electrophilic attack at specific sites.

Table 1: Representative Calculated Electronic Properties of a Substituted Nitroaromatic Compound (Analogous System)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic nitro compounds. They are not experimental values for this compound.

The reactivity of this compound can be further understood by examining its molecular electrostatic potential (MEP) map, which can be generated through DFT calculations. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this molecule, the area around the nitro group would be expected to be highly electron-deficient (blue or positive potential), while the region near the amino group would be electron-rich (red or negative potential).

Transition State Analysis and Reaction Energetics

Understanding the mechanisms of chemical reactions involving this compound requires the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Transition state analysis, often performed using DFT, allows for the calculation of activation energies, which are crucial for determining reaction rates.

Potential reactions of this compound include the oxidation of the benzyl (B1604629) alcohol to an aldehyde or carboxylic acid, the reduction of the nitro group to an amine, and electrophilic or nucleophilic aromatic substitution. Each of these transformations would proceed through a specific transition state.

For instance, the oxidation of the hydroxymethyl group to a benzaldehyde (B42025) derivative is a common transformation for benzyl alcohols. Computational studies on the oxidation of substituted benzyl alcohols have elucidated the mechanisms and the influence of substituents on the reaction rates. researchgate.net An electron-withdrawing group like the nitro group would generally make the benzylic carbon more electron-deficient and could influence the energetics of the oxidation process.

Table 2: Hypothetical Reaction Energetics for the Reduction of a Nitro Group (Analogous System)

| Reaction Step | Reactant | Intermediate/Product | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | Ar-NO₂ | Ar-NO | 35 | -10 |

| 2 | Ar-NO | Ar-NHOH | 25 | -20 |

| 3 | Ar-NHOH | Ar-NH₂ | 15 | -50 |

Note: This table presents hypothetical data for an analogous nitroaromatic reduction to illustrate the type of information obtained from transition state analysis. These are not specific values for this compound.

Predictive Modeling of Chemical Transformations

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, aims to forecast the chemical behavior and properties of molecules based on their structural features. These models are built using statistical methods and computational chemistry data.

For a compound like this compound, predictive models could be developed to estimate various properties, such as its reactivity in different chemical environments, its potential for certain chemical transformations, or even its biological activity based on its structural descriptors.

QSAR studies on nitroaromatic compounds have been conducted to predict their toxicity and mutagenicity. nih.gov These models often use descriptors derived from DFT calculations, such as orbital energies, charges, and molecular shape parameters, to correlate the chemical structure with a specific biological endpoint. Such approaches could be adapted to predict the outcomes of chemical reactions. For example, a model could be trained to predict the yield of a particular product in a reaction involving this compound under different conditions.

The development of predictive models for the chemical transformations of this compound would involve:

Data Collection: Gathering experimental data on the reactions of a series of related substituted benzyl alcohols or nitroanilines.

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical relationship between the descriptors and the observed reaction outcome.

Model Validation: Testing the predictive power of the model on a separate set of compounds that were not used in the model-building process.

Synthesis and Characterization of Derivatives and Analogues of 4 Amino 3 Nitrophenyl Methanol

Positional Isomers and Structural Analogues

The arrangement of functional groups on the phenyl ring significantly influences the chemical and physical properties of a molecule. This section details the synthesis of a positional isomer, (4-Amino-2-nitrophenyl)methanol, and a structural analogue, (2-Chloro-3-nitrophenyl)methanol, and provides a comparative analysis of their reactivity.

Synthesis of (4-Amino-2-nitrophenyl)methanol

The synthesis of (4-Amino-2-nitrophenyl)methanol can be achieved through the reduction of a corresponding aldehyde. Specifically, 4-amino-2-nitrobenzaldehyde (B8053893) serves as a suitable precursor for this transformation. The aldehyde functionality can be selectively reduced to a primary alcohol without affecting the nitro and amino groups under controlled reaction conditions.

A common method for this reduction involves the use of a selective reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol. The reaction is typically carried out at room temperature, and the progress can be monitored using techniques like thin-layer chromatography. Upon completion, the product, (4-Amino-2-nitrophenyl)methanol, can be isolated and purified using standard laboratory procedures.

Synthesis of (2-Chloro-3-nitrophenyl)methanol

A key route to obtaining (2-Chloro-3-nitrophenyl)methanol involves the reduction of its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid. This transformation can be effectively carried out using a reducing agent capable of converting a carboxylic acid to an alcohol.

One such method employs sodium borohydride in combination with a promoter like 2,4,6-trichloro-1,3,5-triazine under solvent-free conditions. This approach provides a pathway to the desired alcohol. The reaction progress is monitored, and upon completion, the product is isolated and purified from the reaction mixture. This synthetic strategy highlights the conversion of a carboxylic acid functionality to a hydroxymethyl group in the presence of other sensitive substituents like the chloro and nitro groups.

Comparison of Reactivity Profiles

The positional isomerism between (4-Amino-3-nitrophenyl)methanol and (4-Amino-2-nitrophenyl)methanol, as well as the structural analogy to (2-Chloro-3-nitrophenyl)methanol, leads to distinct reactivity profiles. These differences are primarily dictated by the electronic effects and steric hindrance imposed by the substituents on the aromatic ring.

In the case of the aminonitrophenyl methanol isomers, the relative positions of the amino and nitro groups influence the acidity of the hydroxyl group and the nucleophilicity of the amino group. For instance, the ortho-isomer, (4-Amino-2-nitrophenyl)methanol, may exhibit intramolecular hydrogen bonding between the amino or nitro group and the hydroxymethyl group, which can affect its physical properties and reactivity compared to the meta-substituted this compound. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group, and their positions relative to the hydroxymethyl group, will modulate the reactivity of the benzylic alcohol towards oxidation or substitution reactions.

In comparison, (2-Chloro-3-nitrophenyl)methanol features a chloro substituent, which is an electron-withdrawing group. The presence of two electron-withdrawing groups (chloro and nitro) ortho and meta to the hydroxymethyl group will significantly influence the electron density of the aromatic ring and the reactivity of the alcohol functionality. Generally, the hydroxyl group in alcohols can undergo substitution or elimination reactions. msu.edu The specific arrangement of these substituents will impact the propensity of these molecules to undergo such transformations.

Derivatives with Modified Hydroxymethyl Moieties

The hydroxymethyl group of this compound is a key site for derivatization, allowing for the introduction of various substituents and the formation of new functional groups. This section focuses on the synthesis of two such derivatives: a secondary alcohol, (4-Amino-3-nitrophenyl)(phenyl)methanol, and a ketone, (4-Amino-3-nitrophenyl)(phenyl)methanone.

Synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanol

The synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanol can be accomplished through the selective reduction of the corresponding ketone, (4-Amino-3-nitrophenyl)(phenyl)methanone. This reduction requires a reagent that can convert a carbonyl group to a hydroxyl group while leaving the nitro and amino functionalities intact.

Sodium borohydride (NaBH₄) is a commonly employed reagent for such transformations. The reaction is typically performed in a protic solvent like methanol or ethanol. The ketone is dissolved in the solvent, and sodium borohydride is added portion-wise while monitoring the reaction progress. The resulting secondary alcohol can then be isolated and purified. The selectivity of this reduction is crucial to avoid the undesired reduction of the nitro group.

Synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanone

(4-Amino-3-nitrophenyl)(phenyl)methanone, a key intermediate, can be synthesized through multiple routes. One established method involves the hydrolysis of 4-acetamido-3-nitrobenzophenone. In this procedure, the starting material is treated with a strong acid, such as sulfuric acid, to cleave the acetamido group, yielding the desired primary amine. The reaction mixture is then carefully neutralized to precipitate the product, which can be collected by filtration.

Another synthetic approach starts from 4-fluoro-3-nitrophenyl)(phenyl)methanone. This method involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amino group. The reaction is typically carried out using ammonia (B1221849) in a suitable solvent like tetrahydrofuran, often in the presence of a base such as N,N-diisopropylethylamine. This route provides a direct way to introduce the amino group at the desired position.

Derivatives with Modified Amino Moieties

The amino group of this compound is a key site for synthetic modification, allowing for the introduction of diverse functionalities that can modulate the molecule's properties. Researchers have explored various strategies to create derivatives, including the formation of heterocyclic systems like triazoles and simple alkylation of the amine.

Synthesis of Triazole-Substituted Methanol Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from aromatic amines is a well-established field, driven by the broad spectrum of biological activities exhibited by this class of compounds. nih.gov The amino group of a this compound precursor can be converted into a triazole ring, creating a new class of derivatives.

A general synthetic pathway to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves multiple steps. The synthesis can start from a suitable carboxylic acid hydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide. mdpi.com This intermediate is then cyclized in the presence of a base to yield the 4-amino-triazole-thiol ring system. mdpi.com For instance, furan-2-carboxylic acid hydrazide can be converted to 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. mdpi.com This amino-triazole can be further derivatized, for example, by condensation with aldehydes to form Schiff bases. mdpi.comresearchgate.net

Another approach involves the direct use of nitrophenyl-containing compounds. Studies have reported the synthesis of 13 different 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives, which were evaluated for their biological activity as aromatase inhibitors. ebi.ac.uk While not starting directly from this compound, these syntheses demonstrate that the nitrophenyl moiety is compatible with triazole synthesis conditions. A metal-free, three-component reaction has also been reported for the synthesis of 1,5-disubstituted-1,2,3-triazoles using primary amines, enolizable ketones, and 4-nitrophenyl azide (B81097). nih.gov

| Starting Material | Reagents | Product Type | Key Findings |

| Furan-2-carboxylic acid hydrazide | 1. Aryl isothiocyanate2. Base (e.g., NaOH) | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Provides a versatile route to amino-triazoles which can be further functionalized. mdpi.com |

| Primary amines, enolizable ketones | 4-Nitrophenyl azide, Acetic acid | 1,5-disubstituted-1,2,3-triazoles | Demonstrates a metal-free click chemistry approach to triazole synthesis. nih.gov |

| Nitrophenyl-substituted amines | Various (multi-step) | 4-N-nitrophenyl substituted amino-4H-1,2,4-triazoles | Resulting compounds showed significant bioactivity, such as aromatase inhibition. ebi.ac.uk |

N-Methylated Amine Derivatives

N-methylation of the amino group in this compound represents a fundamental modification. The N-methylation of amines using methanol is considered an environmentally friendly method as it avoids toxic reagents like methyl halides. chemrxiv.org This process often utilizes the "borrowing hydrogen" strategy, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in-situ, which then reacts with the amine.

Photocatalytic systems have been developed for the N-methylation of amines with methanol at room temperature. researchgate.net For example, a silver(I)-loaded TiO2 photocatalyst under UV irradiation can effectively catalyze the N-methylation and N,N-dimethylation of various amino acids. chemrxiv.org This method is clean, safe, and proceeds without hazardous reducing agents like sodium borohydride. chemrxiv.org

A patented method for preparing N-methyl paranitroaniline involves a multi-step process. First, p-nitroaniline is reacted with formic acid to produce N-formyl p-nitroaniline. google.com This intermediate is then methylated using methyl iodide (CH₃I) in the presence of potassium tert-butoxide. Finally, the formyl group is removed using a reducing agent like sodium borohydride to yield the N-methyl p-nitroaniline. google.com This approach could be adapted for the N-methylation of this compound.

| Method | Methylating Agent | Catalyst/Reagents | Key Features |

| Photocatalytic N-methylation | Methanol | Ag(I)/TiO₂ | Clean, safe, and occurs at ambient temperature under UV irradiation. chemrxiv.org |

| Formylation-Methylation-Reduction | Methyl Iodide (CH₃I) | 1. Formic Acid2. Potassium tert-butoxide3. Sodium borohydride | A multi-step chemical synthesis route to achieve mono-methylation. google.com |

| Catalytic N-alkylation | Methanol | Cu-Mo/TiO₂ | Effective for a variety of aromatic and aliphatic amines. researchgate.net |

Derivatives with Modified Aromatic Ring Systems

Modifications to the phenyl ring of this compound can lead to the creation of novel analogues with distinct chemical and physical properties. These include the introduction of new functional groups like thiocyanates or the construction of entirely new fused-ring systems.

Thiocyanate (B1210189) Derivatives

The introduction of a thiocyanate (-SCN) group onto an aromatic ring is a valuable synthetic transformation. Organic thiocyanates are significant not only as precursors for more complex heterocyclic compounds but also for their notable biological activities. nih.gov

A straightforward method for producing aromatic thiocyanates involves the reaction of an aniline (B41778) derivative with a thiocyanate salt. echemi.com Specifically, 4-Amino-3-nitrophenyl thiocyanate can be prepared by the reaction of o-nitroaniline with thiocyanate. echemi.com This suggests that the thiocyanate group can be introduced onto the ring prior to the reduction of a precursor that would form the hydroxymethyl group of this compound. Procedures for the thiocyanation of α-amino carbonyl compounds have also been developed using potassium persulfate (K₂S₂O₈) as a mediator, offering a metal-free and highly regioselective method. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Synthesis Note |

| 4-Amino-3-nitrophenyl thiocyanate | 54029-45-7 | C₇H₅N₃O₂S | Prepared via the reaction of o-nitroaniline and thiocyanate. echemi.com |

Fused-Ring System Analogues

The ortho-positioning of the amino and nitro groups in this compound provides a reactive template for the synthesis of fused heterocyclic ring systems. This arrangement is a classic precursor for creating systems like benzimidazoles or other fused triazoles.

For instance, the synthesis of fused triazolo-triazines has been demonstrated using 5-mercapto-1,2,4-triazoles that possess a 4-amino substituent as a starting scaffold. nih.gov Similarly, nalidixic acid, a fused heterocyclic compound, has been used as a starting point to synthesize novel mercapto- and alkylthio-1,2,4-triazole derivatives, showcasing the integration of the triazole moiety into a larger ring system. nih.gov The synthesis of these complex molecules often involves the initial formation of a hydrazide from the parent fused system, followed by reaction with isothiocyanates and subsequent cyclization to form the triazole ring. nih.gov

While direct synthesis of a fused-ring analogue from this compound is not prominently documented, the reactivity of the o-nitroaniline moiety is well-established for such cyclization reactions. The nitro group can be reduced to an amine, creating an ortho-diamine, a key intermediate for benzimidazole (B57391) synthesis upon reaction with aldehydes or carboxylic acids. Alternatively, intramolecular cyclization strategies could be employed to directly involve the nitro and amino groups in the formation of a new heterocyclic ring fused to the original phenyl ring.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For (4-Amino-3-nitrophenyl)methanol, ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide definitive evidence for its structure.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known effects of its constituent functional groups—amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH)—on the chemical shifts of the aromatic ring and attached groups.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the exchangeable protons of the amino and hydroxyl groups. The aromatic region is particularly informative due to the substitution pattern. The electron-donating amino group and the electron-withdrawing nitro group exert opposing effects on the electron density of the aromatic ring, leading to a predictable splitting pattern.

Expected ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.5 |

| H-6 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | ~ 8.5, 2.0 |

| H-2 | ~ 7.9 - 8.1 | Doublet (d) | ~ 2.0 |

| -CH₂- | ~ 4.5 - 4.7 | Singlet (s) or Doublet (d)* | - |

| -NH₂ | ~ 5.0 - 6.0 | Broad singlet (br s) | - |

| -OH | ~ 2.0 - 4.0 | Broad singlet (br s) or Triplet (t)* | - |

Note: The -CH₂- protons may appear as a doublet coupled to the -OH proton, which in turn would appear as a triplet. These couplings are often not observed due to rapid proton exchange with trace acid or water, resulting in singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Quaternary carbons, such as those bearing the nitro and amino groups (C-3 and C-4), typically exhibit lower intensity signals. researchgate.net

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~ 138 - 142 |

| C-2 | ~ 130 - 134 |

| C-3 | ~ 133 - 137 |

| C-4 | ~ 145 - 150 |

| C-5 | ~ 115 - 119 |

| C-6 | ~ 120 - 124 |

Advanced 2D NMR Techniques for Structural Elucidation

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the molecule, advanced 2D NMR experiments are employed. ipb.ptomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would verify the coupling between adjacent protons. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals (H-2, H-5, H-6, and -CH₂) to their corresponding carbon signals (C-2, C-5, C-6, and the benzylic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structural elucidation as it reveals correlations between protons and carbons over two or three bonds. ipb.pt For this compound, key HMBC correlations would include:

Correlations from the benzylic (-CH₂) protons to the aromatic carbons C-1, C-2, and C-6, confirming the position of the hydroxymethyl group.

Correlations from the H-2 proton to carbons C-4 and C-6.

Correlations from the H-5 proton to C-3 and C-1.

Correlations from the exchangeable -NH₂ protons to C-3, C-4, and C-5, confirming the position of the amino group relative to the nitro group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the O-H, N-H, C-H, N=O, and C-O bonds within the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (Broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1600 | N-H Scissoring | Primary Amine (-NH₂) |

| 1590 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1510 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360 - 1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) |

The presence of two distinct bands in the 3500-3300 cm⁻¹ range is a hallmark of the primary amino group. A broad absorption centered around 3300 cm⁻¹ indicates the hydrogen-bonded O-H stretch of the alcohol. The most characteristic peaks for the nitro group are its strong asymmetric and symmetric stretching vibrations, expected around 1530 cm⁻¹ and 1345 cm⁻¹, respectively. rsc.org

Raman Spectroscopy